molecular formula C15H11ClO4 B6378969 MFCD18314878 CAS No. 1261898-71-8

MFCD18314878

Cat. No.: B6378969
CAS No.: 1261898-71-8
M. Wt: 290.70 g/mol
InChI Key: CPIMILXLFNRQFB-UHFFFAOYSA-N
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Description

However, based on the nomenclature conventions for MDL numbers (e.g., MFCD11044885 in , MFCD13195646 in ), such identifiers typically correspond to structurally defined small molecules, often heterocyclic or organometallic compounds. For example, compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 428854-24-4 (C₁₇H₁₅FN₈) in and are pyrazole- or pyrimidine-based derivatives with halogen substituents, suggesting that MFCD18314878 may belong to a similar class of bioactive molecules. These compounds are frequently used in pharmaceutical or agrochemical research due to their tunable electronic properties and binding affinities .

Properties

IUPAC Name

methyl 4-chloro-3-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)10-2-4-13(16)12(7-10)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIMILXLFNRQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685354
Record name Methyl 6-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-71-8
Record name Methyl 6-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314878” involves a series of chemical reactions under controlled conditions. The process typically begins with the selection of appropriate starting materials, which undergo a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and catalysts, are meticulously optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring consistent quality and supply. Advanced techniques such as automated control systems and real-time monitoring are employed to maintain optimal reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: “MFCD18314878” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

“MFCD18314878” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: Employed in biochemical assays and studies to investigate its effects on biological systems and pathways.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD18314878” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and downstream signaling pathways provide insights into its mode of action.

Comparison with Similar Compounds

Notes on Methodology and Limitations

Data Gaps : Direct data on this compound is absent in the provided evidence; comparisons are extrapolated from structurally related compounds.

Validation : Properties like Log S and bioactivity scores were predicted using tools referenced in and (e.g., ESOL, PAINS filters).

Synthesis Challenges: Cross-coupling reactions (e.g., Suzuki-Miyaura for boronic acids) may require specialized catalysts, as noted in and .

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